4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

Description

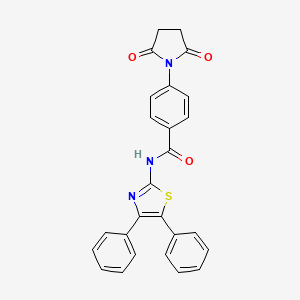

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is a benzamide derivative featuring a 2,5-dioxopyrrolidin-1-yl moiety at the para position of the benzamide core and a 4,5-diphenyl-substituted thiazol-2-yl group as the amide substituent.

Properties

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N3O3S/c30-21-15-16-22(31)29(21)20-13-11-19(12-14-20)25(32)28-26-27-23(17-7-3-1-4-8-17)24(33-26)18-9-5-2-6-10-18/h1-14H,15-16H2,(H,27,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDNVLPGSQTREO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

Attachment of the Benzamide Group: The thiazole intermediate is then reacted with a benzoyl chloride derivative to form the benzamide linkage.

Introduction of the Pyrrolidinone Moiety: Finally, the pyrrolidinone group is introduced through a nucleophilic substitution reaction, often involving a suitable amine and a cyclic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the pyrrolidinone moiety.

Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinone ring.

Substitution: The benzamide and thiazole rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The thiazole ring is a common pharmacophore in many bioactive molecules.

Medicine

Medicinally, compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. The presence of the benzamide and thiazole rings suggests potential interactions with biological targets.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide would depend on its specific application. In a biological context, it may interact with proteins or enzymes, inhibiting their function or altering their activity. The thiazole ring could facilitate binding to specific molecular targets, while the benzamide group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Activity Trends

The activity of benzamide derivatives is highly dependent on their heterocyclic substituents. Below is a comparative analysis of the target compound and related analogs:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Structure-Activity Relationship (SAR) Insights

- Heteroaromatic Framework: The aromaticity of the pyrrole ring in MPPB and its derivatives is critical. Replacement with non-aromatic frameworks (e.g., pyrrolidine in Compound 6) abolishes activity . The target compound’s thiazole group, though aromatic, may alter binding interactions due to its sulfur atom and diphenyl substituents.

- Substitution Pattern: 2,5-Dialkyl substitution on pyrrole (e.g., 2,5-dimethyl in MPPB) maximizes mAb productivity and viability retention. Monoalkyl or N-substituted pyrroles are inactive .

- Dioxopyrrolidin Moiety : Present in both MPPB and the target compound, this group may contribute to metabolic stability or hydrogen-bonding interactions. In MPPB, it synergizes with the pyrrole to suppress cell growth and modulate energy metabolism .

Functional and Mechanistic Differences

- MPPB vs. Thiazole Analogs : MPPB’s pyrrole-dioxopyrrolidin system enhances mAb production by modulating intracellular ATP and glucose metabolism . In contrast, thiazole derivatives (e.g., ECHEMI 14) are often associated with kinase inhibition or antimicrobial activity due to their electron-rich sulfur atom .

- Impact on Glycosylation : MPPB reduces galactosylation of mAbs, a critical quality attribute for biologics . The target compound’s thiazole group may have distinct effects on post-translational modifications, though this remains untested.

Research Findings and Data Highlights

- Metabolic Effects : MPPB increases cell-specific glucose uptake by 1.5-fold and intracellular ATP by 2.0-fold, correlating with enhanced mAb productivity .

- Viability Trade-offs : Alkylpyrroles (e.g., Compounds 9–14) boost productivity but reduce viability, whereas 2,5-dimethylpyrrole (Compound 13) balances both . The diphenylthiazole group in the target compound may introduce similar trade-offs depending on substituent steric effects.

- Therapeutic Potential: MPPB was repurposed from an anti-tuberculosis candidate , while thiazole analogs are explored in oncology and infectious diseases.

Biological Activity

Overview

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Benzamide Core : Reaction of a suitable amine with a benzoyl chloride derivative.

- Introduction of the Dioxopyrrolidinyl Moiety : This involves the reaction of the benzamide intermediate with a dioxopyrrolidinyl derivative.

- Addition of the Thiazole Group : The final step incorporates the thiazole moiety to complete the structure.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- A related compound demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Antinociceptive and Anticonvulsant Activity

Research has shown that derivatives containing the dioxopyrrolidinyl moiety possess notable antinociceptive (pain-relieving) and anticonvulsant properties:

- In vivo studies have reported that certain derivatives exhibit protective activity in mouse models for seizures and pain .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to specific enzymes or receptors, thereby blocking their activity .

- Receptor Modulation : It may modulate pathways associated with pain and inflammation through interactions with ion channels or neurotransmitter receptors.

Study on Analgesic Activity

A comparative study evaluated various derivatives for their analgesic effects using the hot plate and writhing tests. The most active compounds showed significant reductions in pain responses compared to controls .

Cytotoxicity Assessment

A toxicity evaluation was conducted on several derivatives against standard cell lines. Results indicated that while some compounds exhibited cytotoxicity at higher concentrations, they maintained low toxicity profiles in vivo .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What standardized methods are recommended for assessing the metabolic impact of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide in recombinant CHO (rCHO) cell cultures?

To evaluate metabolic effects, researchers should:

- Glucose/Lactate Analysis : Use BioProfile FLEX2 or HPLC to quantify glucose consumption and lactate production rates .

- Intracellular ATP Measurement : Apply the Toyo B-Net ATP assay kit with a plate reader (e.g., Infinite M Plex) to convert luminescence signals to ATP per cell .

- Cell-Specific Productivity (qP) : Calculate using the slope of mAb concentration over time normalized to total viable cell density (VCD) .

Q. How can N-linked glycosylation patterns of monoclonal antibodies (mAbs) be analyzed in the presence of this compound?

- Sample Preparation : Purify mAbs using Cosmo Bio antibody purification columns and label glycans with EZGlyco mAb-N Kit (2-AB tagging) .

- HPLC Analysis : Use XBridge BEH Amide XP columns with fluorescence detection (λ = 420 nm) and gradient elution (0.4–1.0 mL/min) to resolve glycoforms .

- Statistical Validation : Perform triplicate experiments with JMP software to calculate SD and p-values (significance at p < 0.05) .

Q. What experimental protocols are used for initial compound screening to identify mAb production enhancers?

- Primary Screening : Seed rCHO cells at 0.3 × 10⁶ cells/mL in 96-well plates, add compounds dissolved in DMSO, and measure mAb concentration at day 3 using Octet QKe .

- Secondary Screening : Validate hits in 50 mL suspension cultures with batch/fed-batch conditions and monitor VCD using Vi-CELL XR .

Advanced Research Questions

Q. How does this compound enhance cell-specific productivity while suppressing cell growth?

- Mechanistic Insights :

- The compound increases intracellular ATP (from 8 to 24 fmol/cell) and glucose uptake rates (0.9 to 2.6 pmol/cell/day), redirecting metabolic flux toward the TCA cycle .

- Growth inhibition correlates with G1-phase cell cycle arrest, reducing VCD by 50% (e.g., 16.6 × 10⁶ vs. 8.0 × 10⁶ cells/mL) but doubling qP (4.2 to 7.9 pg/cell/day) .

- Data Contradictions : Despite lower lactate production (0.15 vs. 0.37 pmol/cell/day), glucose utilization efficiency improves, suggesting mitochondrial respiration dominance over glycolysis .

Q. What strategies resolve trade-offs between enhanced mAb yield and reduced galactosylation under this compound’s treatment?

- Glycosylation Modulation :

- The compound reduces G1F glycans from 24.5% to 14.8% while maintaining G0F as the dominant species. This may involve ER/Golgi transporter inhibition or glycosyltransferase downregulation .

- Mitigation Approaches : Co-treatment with galactose supplementation or UDP-galactose precursors can restore galactosylation without compromising qP .

Q. How can structural-activity relationship (SAR) studies optimize pyrrolidinone-thiazole derivatives for higher specificity?

- Key Findings :

- The 2,5-dimethylpyrrole moiety is critical for activity; its removal reduces qP enhancement by 60% .

- Substitution at the benzamide ring (e.g., electron-withdrawing groups) improves metabolic stability but may reduce solubility .

- Experimental Design :

Q. What statistical frameworks address variability in high-throughput screening data for this compound?

- Approach :

Methodological Tables

Q. Table 1. Metabolic and Productivity Metrics in Fed-Batch Cultures

| Parameter | Control | Compound-Treated |

|---|---|---|

| Max VCD (×10⁶ cells/mL) | 21.2 | 14.0 |

| Final mAb (mg/L) | 732 | 1,098 |

| qP (pg/cell/day) | 7.1 | 11.0 |

| ATP (fmol/cell) | 8 | 24 |

| Glucose Uptake (pmol/cell/day) | 0.63 | 0.74 |

| Data from |

Q. Table 2. Glycosylation Profile Under Compound Treatment

| Glycoform | Control (%) | Treated (%) |

|---|---|---|

| G0F | 68.2 | 72.5 |

| G1F | 24.5 | 14.8 |

| G2F | 5.1 | 5.3 |

| M5 | 2.2 | 7.4 |

| Data from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.